molecular formula C20H13N3O3S B2423753 4-benzoyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865287-73-6

4-benzoyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2423753
CAS No.: 865287-73-6
M. Wt: 375.4
InChI Key: XBPLYDUIMZFAKF-UHFFFAOYSA-N
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Description

4-benzoyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that features a benzoyl group, a thiophene ring, and an oxadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 4-benzoyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The oxadiazole ring and thiophene group play crucial roles in its bioactivity, contributing to its ability to interact with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzoyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thiophene and oxadiazole rings enhances its potential for diverse applications in medicinal chemistry and material science .

Properties

IUPAC Name

4-benzoyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3S/c24-17(13-5-2-1-3-6-13)14-8-10-15(11-9-14)18(25)21-20-23-22-19(26-20)16-7-4-12-27-16/h1-12H,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPLYDUIMZFAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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